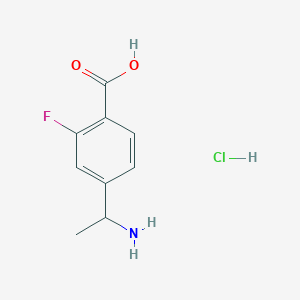
4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoic acid core substituted with an aminoethyl group and a fluorine atom, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the fluorination of a benzoic acid derivative, followed by the introduction of the aminoethyl group through reductive amination. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or amides, while reduction can produce secondary amines. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with proteins or enzymes, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride
- 4-(1-Aminoethyl)-2-chlorobenzoic acid hydrochloride
- 4-(1-Aminoethyl)-2-bromobenzoic acid hydrochloride
Uniqueness
4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, binding affinity, and metabolic resistance compared to its analogs with different substituents.
Properties
Molecular Formula |
C9H11ClFNO2 |
|---|---|
Molecular Weight |
219.64 g/mol |
IUPAC Name |
4-(1-aminoethyl)-2-fluorobenzoic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-5(11)6-2-3-7(9(12)13)8(10)4-6;/h2-5H,11H2,1H3,(H,12,13);1H |
InChI Key |
XONSGAXDQPRIKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(=O)O)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


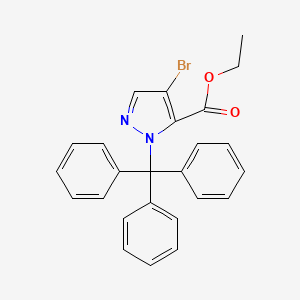
![5-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661866.png)
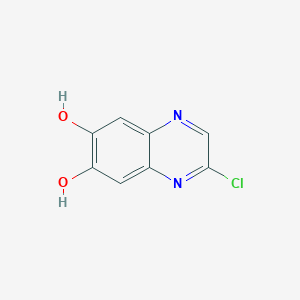
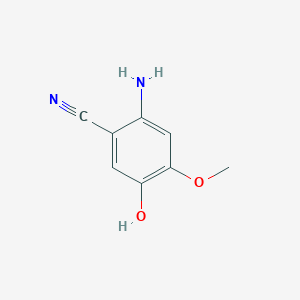
![Methyl trans-4-[3-(Difluoromethyl)-4-nitro-1-pyrazolyl]cyclohexanecarboxylate](/img/structure/B13661881.png)
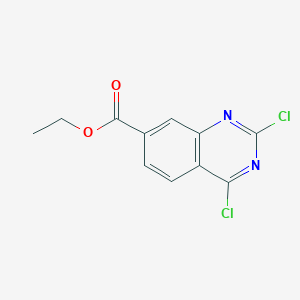
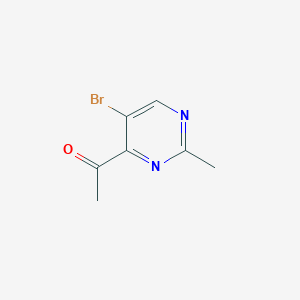
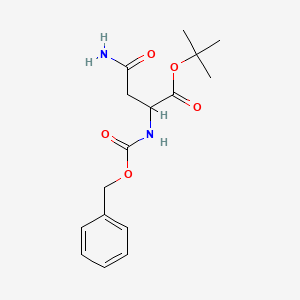
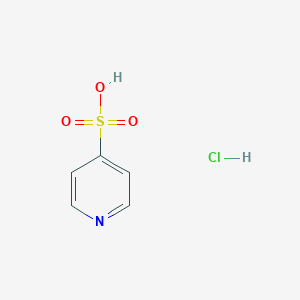
![1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine](/img/structure/B13661904.png)
![1-[5-(Benzo[d][1,3]dioxol-5-yl)-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide](/img/structure/B13661909.png)
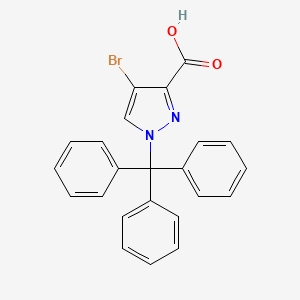
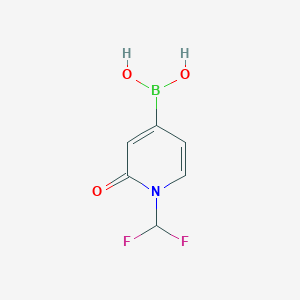
![(3-Exo)-benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13661933.png)
